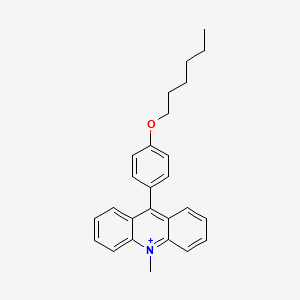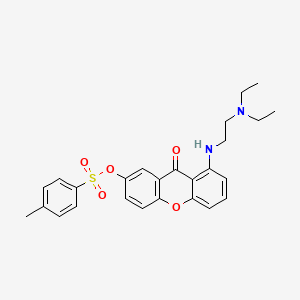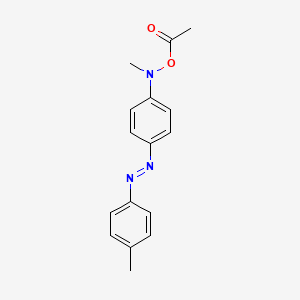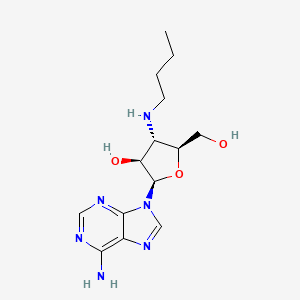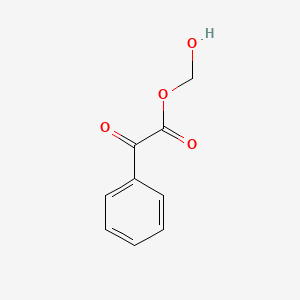![molecular formula C14H14N2O B12808978 1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one CAS No. 32283-51-5](/img/structure/B12808978.png)
1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 165211 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is a part of a family of compounds known for their significant roles in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The preparation of NSC 165211 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
NSC 165211 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Applications De Recherche Scientifique
NSC 165211 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 165211 is investigated for its potential therapeutic applications, including its role in treating certain diseases. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 165211 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
NSC 165211 is unique compared to other similar compounds due to its specific chemical structure and properties Similar compounds include those within the same family or class, which may share some structural similarities but differ in their specific functional groups or substituents
References
- Phys. Rev. B 86, 165211 (2012) - Computational design of low-band-gap double perovskites
- Databases & Tools | Developmental Therapeutics Program (DTP) - Cancer
- Chemical Data - NCI DTP Data - NCI Wiki - National Institutes of Health
Propriétés
Numéro CAS |
32283-51-5 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indol-3-one |
InChI |
InChI=1S/C14H14N2O/c17-13-6-5-12-14-10(7-8-16(12)13)9-3-1-2-4-11(9)15-14/h1-4,12,15H,5-8H2 |
Clé InChI |
QYILEJPKUMPTSA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


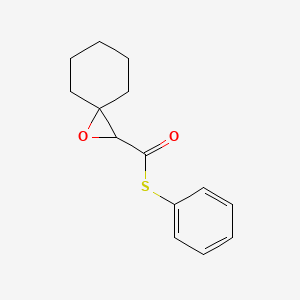
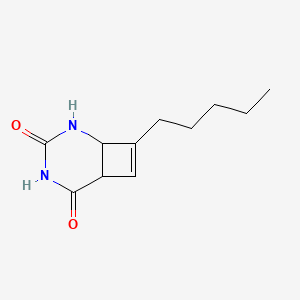
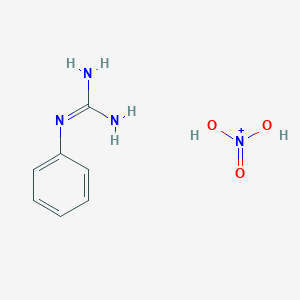
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
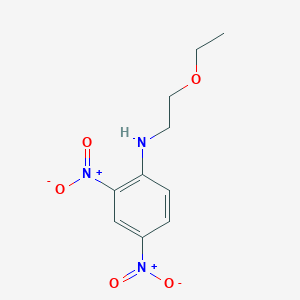

![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
